molecular formula C16H19N3O2 B11345482 Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- CAS No. 90125-71-6

Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]-

Cat. No.: B11345482
CAS No.: 90125-71-6
M. Wt: 285.34 g/mol
InChI Key: JZIFQDKDDQBQDQ-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its unique structure, which includes a furan ring and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- typically involves the reaction of piperazine with 2-furoyl chloride and 2-(2-pyridyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the efficiency of the synthesis process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Alkylated or arylated piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The furan and pyridine rings play a crucial role in the compound’s binding properties, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Piperazine, 1-(2-furanylcarbonyl)-: Lacks the pyridine ring, making it less versatile in terms of biological activity.

    Piperazine, 1-(2-pyridinyl)-: Lacks the furan ring, which may reduce its binding affinity to certain targets.

    Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-thiazolyl)ethyl]-: Contains a thiazole ring instead of a pyridine ring, which may alter its chemical and biological properties.

Uniqueness

Piperazine, 1-(2-furanylcarbonyl)-4-[2-(2-pyridinyl)ethyl]- stands out due to its unique combination of a furan ring and a pyridine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.

Properties

CAS No.

90125-71-6

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

furan-2-yl-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C16H19N3O2/c20-16(15-5-3-13-21-15)19-11-9-18(10-12-19)8-6-14-4-1-2-7-17-14/h1-5,7,13H,6,8-12H2

InChI Key

JZIFQDKDDQBQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=CO3

Origin of Product

United States

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